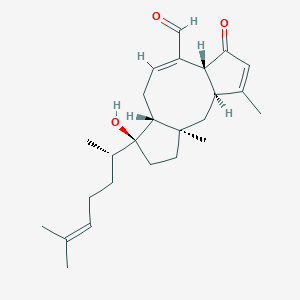

6-epi-3-Anhydroophiobolin B

描述

属性

分子式 |

C25H36O3 |

|---|---|

分子量 |

384.6 g/mol |

IUPAC 名称 |

(1R,3S,7R,8E,11R,12S)-12-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O3/c1-16(2)7-6-8-18(4)25(28)12-11-24(5)14-20-17(3)13-21(27)23(20)19(15-26)9-10-22(24)25/h7,9,13,15,18,20,22-23,28H,6,8,10-12,14H2,1-5H3/b19-9-/t18-,20+,22+,23-,24+,25-/m0/s1 |

InChI 键 |

NELFJHALXVSFHU-LTYVNTHZSA-N |

手性 SMILES |

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@]([C@@H]3C/C=C2/C=O)([C@@H](C)CCC=C(C)C)O)C |

规范 SMILES |

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)(C(C)CCC=C(C)C)O)C |

同义词 |

3-anhydroophiobolin B 6-epi-3-anhydroophiobolin B |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

6-epi-3-Anhydroophiobolin B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it significantly inhibits the proliferation of human cancer cells, including:

- Leukemia Cells : Demonstrated IC50 values as low as 0.62 µM against Hs683 and 3.8 µM against U-87-MG cells, indicating strong anti-proliferative activity .

- Brain Cancer Models : In vivo studies revealed that this compound enhances survival rates in mouse models of glioblastoma and melanoma when administered intraperitoneally at doses of 10 mg/kg .

1.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The presence of a hydroxyl group at C-6 has been linked to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

1.3 Antiparasitic Effects

Research indicates that this compound possesses trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections, although further studies are needed to elucidate its mechanism of action .

Agricultural Applications

2.1 Phytotoxicity

The compound has been evaluated for its phytotoxic effects on various plant species. It exhibits selective toxicity towards certain weeds, which can be advantageous in agricultural practices to manage unwanted vegetation without harming crops .

| Compound | Target Plant | Effect |

|---|---|---|

| This compound | Green foxtail | Growth inhibition |

| Ophiobolin A | Various weeds | Synergistic effects |

Cosmetic Applications

Recent studies have explored the incorporation of sesterterpenoids like this compound into cosmetic formulations due to their potential skin benefits. The compound's properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for topical applications in skincare products .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across different applications:

- Cytotoxicity Assays : A study reported that this compound reduced the survival rate of murine lymphoma cells by over 20%, showcasing its potential as an anticancer agent .

- Antibacterial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly in MRSA strains, supporting its use in developing new antibiotics .

相似化合物的比较

Table 1: Structural Comparison of 6-epi-3-Anhydroophiobolin B with Related Ophiobolins

- C-6 Epimerization : The "6-epi" designation indicates stereochemical inversion at the C-6 position compared to ophiobolin A. This epimerization may alter interactions with cellular targets due to changed spatial orientation .

- 3-Anhydro Bridge : Dehydration at C3 introduces an ether bridge, reducing polarity compared to hydroxyl-bearing ophiobolins like ophiobolin A. This could influence membrane permeability and bioactivity .

Bioactivity Profiles

Table 2: Bioactivity Comparison of Key Ophiobolins

- Cytotoxicity : Ophiobolin A’s potent cytotoxicity is attributed to its ability to disrupt calcium homeostasis and induce reactive oxygen species (ROS) . The 3-anhydro bridge in this compound may reduce these effects due to decreased polarity, though empirical validation is needed.

- Structural modifications in this compound could enhance specificity if the anhydrous bridge improves pharmacokinetic properties .

准备方法

Fungal Fermentation and Crude Extraction

Chromatographic Purification

Silica Gel Column Chromatography

-

Fractions : Active fractions are pooled based on bioassay-guided screening (e.g., phytotoxicity or cytotoxicity).

Preparative TLC

-

Stationary Phase : Silica gel plates.

-

Mobile Phase : CHCl₃/CH₃COCH₃ (10:1) for Bipolaris setariae isolates.

Sephadex LH-20 Column Chromatography

Structural Elucidation Techniques

Spectral Data Analysis

1H and 13C NMR

-

Key Features :

-

Assignments : Confirm stereocenters (C-6, C-14, C-17) and functional groups (aldehyde at C-7).

Mass Spectrometry (HRMS)

Bioactivity and Functional Characterization

Phytotoxicity

常见问题

Q. How to design mechanistic studies for this compound’s apoptotic effects?

- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (TMT labeling) workflows to identify pathway perturbations. Validate targets via CRISPR knockouts or pharmacological inhibitors. Reference Yang et al. (2012), who linked ophiobolin O to MAPK activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。